molecular formula C17H21N3O3S B2495182 N-(3-(tert-butyl)isoxazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034238-71-4

N-(3-(tert-butyl)isoxazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2495182
M. Wt: 347.43
InChI Key: YKLVBRIVKVOWEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives often involves reactions that establish the isoxazole ring through cycloaddition or from precursors such as oximes. For example, isoxazolines and oxazines can be synthesized through electrochemical intermolecular annulation of alkenes with tert-butyl nitrite, where diazo compounds act as radical acceptors (Xiong et al., 2019). This method may be relevant for the introduction of the tert-butyl isoxazolyl group into the compound.

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structure of isoxazole derivatives, detailing the spatial arrangement of atoms within the molecule. For instance, the structure of isoxazole-amino derivatives has been determined, revealing how substituents affect the overall geometry (Çelik et al., 2007).

Chemical Reactions and Properties

Isoxazoles can undergo various chemical reactions, including cycloadditions, and exhibit unique properties based on their substituents. The presence of tert-butyl and isoxazole groups can influence the compound's reactivity and interaction with other molecules (Dai et al., 2019).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, and solubility, can be influenced by its molecular structure. For example, the introduction of tert-butyl and isoxazole groups could affect the compound's solubility and thermal stability. The crystalline structure of related compounds provides insights into their stability and physical properties (Brehm et al., 1991).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity toward electrophiles and nucleophiles, can be significantly affected by the molecular framework and substituents. For instance, the reactivity of isoxazole derivatives with tert-butyl groups might differ in cycloaddition reactions and interactions with radicals or ions (Xiong et al., 2019).

properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)13-9-15(23-20-13)19-16(21)11-4-6-18-14(8-11)22-12-5-7-24-10-12/h4,6,8-9,12H,5,7,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLVBRIVKVOWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(tert-butyl)isoxazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

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